
MK-0873
Übersicht
Beschreibung
MK-0873, also known as a phosphodiesterase-4 (PDE4) inhibitor, is a small-molecule compound. It selectively inhibits the PDE4 enzyme, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP subsequently activates protein kinase A (PKA) within cells .
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for MK-0873 are proprietary, but it is typically prepared through organic synthesis in the laboratory.
Reaction Conditions: Specific reaction conditions for the synthesis of this compound are not publicly disclosed. it involves multiple steps, including functional group transformations and cyclization reactions.
Industrial Production Methods: Details regarding large-scale industrial production methods for this compound are not widely available due to its proprietary nature.
Analyse Chemischer Reaktionen
MK-0873 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Potenzielle Oxidationsreaktionen können an bestimmten funktionellen Gruppen auftreten.
Reduktion: Reduktionsreaktionen könnten bestimmte Einheiten verändern.
Substitution: Substitutionsreaktionen können zur Substitution bestimmter Atome oder Gruppen führen.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen sind vertraulich. Die bei diesen Reaktionen gebildeten Hauptprodukte sind ebenfalls proprietär.
Wissenschaftliche Forschungsanwendungen
Chronic Obstructive Pulmonary Disease (COPD)
MK-0873 has been investigated as a treatment for COPD, a progressive lung disease characterized by airflow obstruction. Research indicates that PDE4 inhibitors can help reduce inflammation and improve lung function in COPD patients. A study demonstrated that co-administration of this compound with theophylline did not significantly alter the pharmacokinetics or safety profile of theophylline, suggesting a favorable interaction between these two drugs .
Plaque Psoriasis
In dermatology, this compound has shown promise in clinical studies targeting plaque psoriasis, an autoimmune condition characterized by red, scaly patches on the skin. The compound's ability to modulate inflammatory responses makes it a candidate for managing this condition.
Rheumatoid Arthritis
This compound has also been explored for its efficacy in treating rheumatoid arthritis, a chronic inflammatory disorder affecting joints. Its mechanism of action, which involves reducing inflammation through cAMP elevation, aligns well with the therapeutic needs in rheumatoid arthritis management.
Other Potential Applications
While less documented, there are indications that this compound may impact immune and respiratory systems beyond COPD and psoriasis. Further research is needed to explore these potential applications comprehensively.
Case Study: Efficacy in COPD Management
Background: A randomized controlled trial evaluated the safety and efficacy of this compound in patients with moderate to severe COPD.
Methodology: Participants received this compound over a specified period while monitoring lung function and inflammatory markers.
Results: The trial demonstrated significant improvements in forced expiratory volume (FEV1) and reductions in inflammatory cytokines compared to placebo groups.
Case Study: Impact on Plaque Psoriasis
Background: A clinical study assessed this compound's effectiveness in patients with moderate to severe plaque psoriasis.
Methodology: Patients were treated with this compound and evaluated for changes in Psoriasis Area and Severity Index (PASI) scores over 12 weeks.
Results: The study reported notable reductions in PASI scores, indicating improved skin condition and reduced severity of psoriasis symptoms.
Data Summary
Application Area | Research Findings | Key Outcomes |
---|---|---|
Chronic Obstructive Pulmonary Disease | Co-administration with theophylline showed no adverse pharmacokinetic interactions | Improved lung function |
Plaque Psoriasis | Significant reductions in PASI scores | Enhanced skin condition |
Rheumatoid Arthritis | Ongoing studies exploring efficacy | Potential for reduced inflammation |
Wirkmechanismus
MK-0873’s mechanism of action involves inhibiting PDE4, which leads to increased cAMP levels. Elevated cAMP activates PKA, influencing downstream cellular processes. The exact molecular targets and pathways affected by this compound remain proprietary.
Vergleich Mit ähnlichen Verbindungen
Die Einzigartigkeit von MK-0873 liegt in seiner selektiven PDE4-Hemmung. Ähnliche Verbindungen umfassen andere PDE4-Inhibitoren wie Roflumilast und Apremilast, aber jedes hat unterschiedliche Eigenschaften.
Biologische Aktivität
MK-0873 is a selective phosphodiesterase-4 (PDE4) inhibitor that has garnered attention for its potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and psoriasis. This article delves into the biological activity of this compound, highlighting its mechanism of action, clinical findings, and comparative analysis with other PDE4 inhibitors.
PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial secondary messenger involved in various cellular signaling pathways. By inhibiting PDE4, this compound increases intracellular levels of cAMP, which modulates inflammatory responses by:
- Reducing pro-inflammatory cytokines : this compound has been shown to decrease the production of cytokines and chemokines that contribute to inflammation.
- Influencing gene expression : The elevation of cAMP leads to the activation of protein kinases and transcription factors that regulate genes associated with immune response and inflammation .
The compound's ability to enhance cAMP levels results in downstream effects on immune cells, including macrophages, neutrophils, and T cells, thereby modulating both innate and adaptive immune responses .
Efficacy in Inflammatory Conditions
Clinical trials have demonstrated the efficacy of this compound in treating conditions characterized by chronic inflammation. Notable studies include:
- Rheumatoid Arthritis : In clinical trials, this compound significantly reduced symptoms associated with rheumatoid arthritis, showing promise as a therapeutic agent for this condition.
- Psoriasis : this compound has been evaluated in multiple studies for its effectiveness in managing plaque psoriasis. It was found to be well-tolerated and effective in reducing the severity of symptoms .
Comparative Analysis with Other PDE4 Inhibitors
To understand this compound's unique position among PDE4 inhibitors, a comparative analysis with other compounds is essential:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Roflumilast | Approved for COPD | Multiple indications |
Apremilast | Non-steroidal for psoriasis | Oral administration; distinct mechanism |
Cilomilast | Investigated for COPD | Similar efficacy profile |
Rolipram | Antidepressant properties | Broader PDE inhibition |
GSK-256066 | Under investigation for asthma | Potentially fewer side effects |
This compound stands out due to its selective targeting of PDE4 and focused applications in rheumatoid arthritis and psoriasis, distinguishing it from compounds with broader therapeutic uses.
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- Study on Pharmacokinetics : A study assessing the interaction between this compound and theophylline found that co-administration did not significantly alter the pharmacokinetics or tolerability of theophylline, suggesting a favorable safety profile when used alongside other medications .
- Clinical Trials : Randomized clinical trials have consistently reported positive outcomes regarding the safety and efficacy of this compound in treating inflammatory conditions. For instance, a trial focused on psoriasis indicated significant improvements in patient outcomes without major adverse effects .
Eigenschaften
CAS-Nummer |
500355-52-2 |
---|---|
Molekularformel |
C25H18N4O3 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
N-cyclopropyl-1-[3-[2-(1-oxidopyridin-1-ium-3-yl)ethynyl]phenyl]-4-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C25H18N4O3/c30-23-21-7-2-12-26-24(21)29(16-22(23)25(31)27-19-10-11-19)20-6-1-4-17(14-20)8-9-18-5-3-13-28(32)15-18/h1-7,12-16,19H,10-11H2,(H,27,31) |
InChI-Schlüssel |
JJWKQXNHYDJXKF-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C#CC5=C[N+](=CC=C5)[O-] |
Kanonische SMILES |
C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C#CC5=C[N+](=CC=C5)[O-] |
Aussehen |
Solid powder |
Key on ui other cas no. |
500355-52-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MK 0873 MK-0873 MK0873 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.